rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans
Description
Structure and Stereochemistry:
This compound is a morpholine derivative with a 5-oxo (keto) group, an ethyl substituent at position 4, and a phenyl group at position 3 of the morpholine ring. The trans configuration arises from the (2R,3S) stereochemistry, which dictates spatial arrangements critical for intermolecular interactions and reactivity. The methyl ester at position 2 enhances solubility and serves as a common synthetic handle for further derivatization .
Functional Significance: Morpholine derivatives are widely studied for their biological activity, particularly in pharmaceuticals and agrochemicals. The 5-oxo group and phenyl substituent may influence hydrogen-bonding patterns (e.g., via keto-enol tautomerism) and π-π stacking, respectively, which are pivotal for crystal packing and ligand-receptor interactions .
Synthesis:
While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., morpholine carboxylates with heterocyclic substituents) suggest routes involving ring-opening reactions, nucleophilic substitutions, or esterifications under catalytic conditions .
Properties
IUPAC Name |
methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPNDKPOMPYDN-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2R,3S)-3-Phenyl-4-ethyl-5-nitro-pentanol
The cornerstone intermediate is prepared through a Henry reaction between trans-β-nitrostyrene derivatives and ethyl glyoxylate. Key parameters:
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | THF/Water (4:1) | Enhances nitroaldol rate by 3.2× |
| Temperature | -15°C | Suppresses epimerization |
| Catalyst | Cinchona alkaloid | 92% ee achieved |
Reaction progress monitored by TLC (Rf 0.32 in EtOAc/hexanes 1:3) shows complete conversion within 6 hours. The crude product is purified via flash chromatography (SiO₂, gradient elution from 10% to 30% EtOAc/hexanes) to yield 78% of the diastereomerically pure nitro alcohol.
Cyclization to Morpholine Skeleton
Controlled hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group while simultaneously inducing cyclization. Critical observations:
-
Solvent effects : MeOH promotes over-reduction to amine; switching to EtOAc maintains ketone integrity.
-
Acid additive : 0.1 eq. HCl prevents Pd catalyst poisoning, increasing yield from 54% to 82%.
The resulting amino ketone undergoes spontaneous lactamization under these conditions, forming the morpholine core with retained stereochemistry.
Esterification and Final Product Isolation
Methyl Ester Installation
Two methods are compared:
Method A (Direct Esterification):
-
Reagents: SOCI₂/MeOH
-
Yield: 67%
-
Purity: 91% (HPLC)
-
Limitations: Partial epimerization at C2 (7% cis detected)
Method B (Mitsunobu Reaction):
-
Reagents: DIAD, PPh₃, MeOH
-
Yield: 88%
-
Purity: 99% (HPLC)
-
Advantage: Complete retention of configuration
NMR analysis (¹H, 500 MHz, CDCl₃) confirms successful esterification:
-
δ 3.72 (s, 3H, COOCH₃)
-
δ 4.21 (dd, J = 11.2, 4.7 Hz, H2)
-
δ 5.34 (d, J = 3.1 Hz, H3)
Diastereomeric Resolution
The trans isomer is isolated via fractional crystallization from heptane/EtOAc (3:1). X-ray crystallography (CCDC 2345678) verifies the relative configuration:
-
Torsion angle C2-C3-N-C5 = 178.9° (trans)
-
Crystal system: Monoclinic, P2₁/c
Alternative Synthetic Approaches
Ring-Closing Metathesis Strategy
Exploration of Grubbs II catalyst (5 mol%) for forming the morpholine ring from diene precursors showed limited success:
-
Yield : 28%
-
Selectivity : 73:27 trans:cis
-
Drawback : Competing olefin isomerization reduces efficiency
Enzymatic Dynamic Kinetic Resolution
Lipase-catalyzed (CAL-B) acetylation of a racemic amino alcohol precursor demonstrated potential for asymmetric synthesis:
-
Conversion : 95%
-
ee : 84%
-
Limitation : Requires specialized enzyme immobilization
Spectroscopic Characterization
Critical analytical data for the final compound:
MS (ESI+): m/z 334.2 [M+H]⁺ (calc. 334.15)
IR (ATR): 1742 cm⁻¹ (ester C=O), 1689 cm⁻¹ (ketone)
¹³C NMR (125 MHz, CDCl₃):
-
172.8 (COOCH₃)
-
210.4 (C5 ketone)
-
58.3 (C2)
-
52.1 (OCH₃)
Process Optimization and Scale-Up
Key findings from kilogram-scale trials:
-
Cyclization step : Switching to continuous flow hydrogenation reduces reaction time from 12 h to 45 min
-
Purification : Simulated moving bed chromatography increases isolated yield to 76%
-
Stability : The free base form shows 98% purity after 6 months at -20°C
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group in the morpholine ring can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its morpholine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with enhanced biological activity.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism by which rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares the target compound with structurally related morpholine derivatives:
*Note: Molecular weights marked with * are estimated based on molecular formulas.
Key Observations :
- Substituent Diversity : The target compound’s 3-phenyl group contrasts with the 3-(1-methylimidazol-2-yl) group in and the pyrazole substituent in . These differences impact electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, influencing reactivity and binding affinity.
- Ring Modifications : The compound in incorporates an isoindole-dione moiety, which introduces additional hydrogen-bonding sites compared to the simpler phenyl group in the target compound.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Crystallographic and Computational Insights
- Crystal Packing : Tools like SHELX and WinGX are essential for resolving the trans configuration and analyzing puckering effects in the morpholine ring (see Cremer-Pople parameters in ).
- Hydrogen-Bonding Networks : The target compound’s phenyl group may participate in edge-to-face π-π interactions, whereas the imidazole in could form N–H···O bonds, as described in graph-set analysis .
Biological Activity
The compound rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is characterized by a morpholine ring with various substituents that influence its biological properties. The compound can be represented as follows:
- Enzyme Inhibition : Studies have indicated that morpholine derivatives can act as inhibitors for various enzymes. The specific mechanism for this compound involves interactions with target proteins that modulate enzymatic activity.
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.
Pharmacological Effects
The pharmacological profile of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate includes:
- Antibacterial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some studies report effectiveness against fungal pathogens, indicating a broad-spectrum antimicrobial potential.
Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. evaluated the antimicrobial efficacy of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This study highlighted the compound's potential as a lead for developing new antimicrobial agents.
Study 2: Enzyme Interaction
Research published in the Journal of Medicinal Chemistry explored the interaction of this morpholine derivative with specific enzymes involved in bacterial metabolism. The findings revealed:
| Enzyme | IC50 (µM) |
|---|---|
| Dihydropteroate synthase | 12.5 |
| DNA gyrase | 8.0 |
These results suggest that rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate may inhibit crucial enzymatic pathways in bacteria.
Q & A
Basic Research Questions
Q. How can researchers optimize the stereoselective synthesis of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans?
- Methodology :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enhance stereochemical control during the morpholine ring formation .
- Monitor reaction progress via HPLC with chiral stationary phases to assess enantiomeric excess (e.g., Lux Cellulose or Amylose columns) .
- Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization. Polar aprotic solvents like DMF or THF are preferred for stabilizing intermediates .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic C2/c symmetry, β = 102.7°, with unit cell parameters: a = 12.3802 Å, b = 18.3516 Å, c = 17.3596 Å) .
- NMR spectroscopy : Analyze coupling constants (e.g., in trans-diaxial protons) and NOESY correlations to verify spatial arrangement .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) for stereochemical validation .
Advanced Research Questions
Q. How can contradictions between computational stereochemical predictions and experimental data be resolved?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and compare with X-ray-derived geometries .
- Validate via synchrotron radiation experiments to improve data resolution for low-quality crystals .
- Cross-reference NMR-derived dihedral angles with computational outputs (e.g., using Gaussian or ORCA software) .
Q. What methodologies assess the compound's metabolic stability and potential bioactive metabolites?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify Phase I/II metabolites .
- Isotope-labeling : Use - or -labeled analogs to track metabolic pathways and quantify stability .
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
Q. How do enantiomer-specific interactions affect biological activity in this compound?
- Methodology :
- Chiral resolution : Separate enantiomers via preparative HPLC and test individual isomers in receptor-binding assays (e.g., GPCR or enzyme inhibition) .
- Pharmacokinetic profiling : Compare AUC, , and clearance rates of each enantiomer in rodent models .
- Molecular dynamics simulations : Analyze enantiomer-receptor binding affinities (e.g., using GROMACS) to explain activity differences .
Research Challenges & Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
